molecular formula C23H16N2OS B5468067 MFCD04065058

MFCD04065058

Cat. No.: B5468067
M. Wt: 368.5 g/mol
InChI Key: WHXIOJPWEFPVSB-CPNJWEJPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

MFCD04065058 is a chemical compound with a unique structure and properties that make it valuable in various scientific and industrial applications. This compound is known for its stability and reactivity, which allows it to participate in a wide range of chemical reactions. Its molecular structure includes specific functional groups that contribute to its distinct chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of MFCD04065058 involves several synthetic routes, each with specific reaction conditions. One common method includes the reaction of lactones with reagents generated in situ from carbon tetrachloride and triphenylphosphine in a Wittig-type fashion to produce gem-dichloro-olefin derivatives. These derivatives undergo reductive alkylation with organolithium reagents to furnish acetylene derivatives bearing substituents at their termini. This reaction can be catalyzed using either copper (II) acetylacetonate or iron (III) acetylacetonate with 1,2-diaminobenzene .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous-flow synthesis techniques to optimize yield and efficiency. For example, catalytic oxidation in a packed-bed continuous flow reactor has been employed to produce related compounds, ensuring high yield and purity .

Chemical Reactions Analysis

Types of Reactions

MFCD04065058 undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: It can also undergo reduction reactions, often using common reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under suitable conditions.

Common Reagents and Conditions

Common reagents used in these reactions include organolithium reagents, triphenylphosphine, and carbon tetrachloride. The reactions typically require specific catalysts, such as copper (II) acetylacetonate or iron (III) acetylacetonate, and are conducted under controlled temperatures and pressures to ensure optimal results .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reductive alkylation of gem-dichloro-olefin derivatives can yield acetylene derivatives with various substituents .

Scientific Research Applications

MFCD04065058 has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of MFCD04065058 involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to target molecules, influencing their activity and leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of its use .

Properties

IUPAC Name

(E)-3-[5-(4-methylphenyl)furan-2-yl]-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16N2OS/c1-16-7-9-18(10-8-16)22-12-11-20(26-22)13-19(14-24)23-25-21(15-27-23)17-5-3-2-4-6-17/h2-13,15H,1H3/b19-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHXIOJPWEFPVSB-CPNJWEJPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC=C(O2)C=C(C#N)C3=NC(=CS3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C2=CC=C(O2)/C=C(\C#N)/C3=NC(=CS3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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